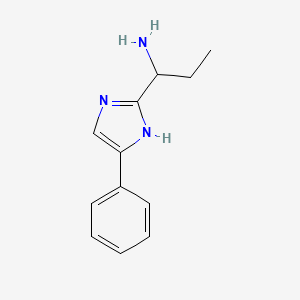

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine

Beschreibung

1-(4-Phenyl-1H-imidazol-2-yl)propan-1-amine is an imidazole derivative featuring a phenyl substituent at position 4 of the imidazole ring and a propan-1-amine chain at position 2. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol.

Eigenschaften

IUPAC Name |

1-(5-phenyl-1H-imidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-10(13)12-14-8-11(15-12)9-6-4-3-5-7-9/h3-8,10H,2,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMNNUSKIAXVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a substituted amine and a phenyl-substituted imidazole. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.

Cyclization Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

Substitution: The phenyl group and the amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Immune Regulation and Cancer Therapy

One of the most promising applications of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a crucial role in immune regulation and is often upregulated in cancer, leading to immune evasion by tumors. By inhibiting IDO, this compound may enhance the immune response against cancer cells, making it a potential candidate for cancer immunotherapy.

Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of existing chemotherapeutic agents. Studies have shown that modifications to the imidazole structure can significantly impact their anticancer activity, suggesting that this compound could be optimized for improved therapeutic outcomes.

Inhibition of Enzymatic Activity

The compound's interaction with various biological targets has been documented in several studies. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a valuable tool in drug design. For instance, it has been shown to affect pathways related to inflammation and immune response modulation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Phenylimidazole | Imidazole derivative | Known for its role as an enzyme inhibitor |

| 1-(3-Methylphenyl)-imidazole | Imidazole derivative | Exhibits different binding affinities |

| 2-(4-Pyridinyl)-imidazole | Heterocyclic compound | Displays distinct pharmacological properties |

These compounds differ primarily in their substituents on the imidazole ring or the nature of their side chains, affecting their biological activity and interaction profiles.

Case Studies and Research Findings

Case Study: Inhibition of IDO

A study investigated the effects of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amines on IDO activity in vitro. The results demonstrated a significant reduction in IDO-mediated tryptophan degradation, indicating potential use as an immunomodulatory agent in cancer therapy.

Case Study: Anticancer Efficacy

Another research project focused on the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that treatment with 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amines led to increased rates of apoptosis and reduced cell viability, supporting its development as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and the amine moiety can enhance binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and similarities with related compounds:

Key Observations:

- Chain Length : The propan-1-amine chain in the target compound may improve membrane permeability compared to ethanamine analogs (e.g., ), though solubility could be lower.

- Substituent Effects : The phenyl group at position 4 enhances aromatic interactions in biological systems, while sulfur-containing derivatives (e.g., ) exhibit altered electronic profiles and metabolic stability.

- Hybrid Structures : Compounds like incorporate fluorophenyl and pyrimidine groups, suggesting applications in targeted therapies but with increased synthetic complexity.

Anticancer Potential:

- Compounds like 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine () show cytotoxic effects against cancer cell lines (e.g., HCT-116 colon cancer), suggesting that the target compound’s imidazole core may confer similar activity.

- Hybrid structures (e.g., ) with trifluoromethyl or aryl groups exhibit enhanced inhibition of kinases or growth receptors.

Antifungal Activity:

- Imidazole derivatives, such as the imidazolylindol-propanol compound in , demonstrate potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans). The target compound’s propan-1-amine chain may similarly interact with fungal cytochrome P450 enzymes.

Comparative Efficacy:

Biologische Aktivität

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine, a compound characterized by an imidazole ring and a phenyl substitution, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into the compound's biochemical properties, cellular effects, and its applications in research, supported by data tables and relevant studies.

Overview of the Compound

The structure of this compound includes an imidazole ring substituted at the 4-position by a phenyl group and a propan-1-amine group at the 2-position. This configuration is significant as imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Interaction with Biomolecules

The compound interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it can act as an inhibitor or activator of specific enzymes, affecting their activities through binding interactions that may alter the conformation of biomolecules.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition/Activation : It binds to enzymes, modulating their activity.

- Gene Expression Modulation : By interacting with transcription factors, it can influence gene expression related to cell proliferation and apoptosis.

Influence on Cell Signaling

Research indicates that this compound can modulate cell signaling pathways. For instance, it may bind to receptors or intracellular signaling molecules, leading to changes in cellular processes such as differentiation and apoptosis.

Dosage Effects

Studies in animal models have shown that the effects of this compound vary significantly with dosage:

- Low Doses : Potentially beneficial effects observed.

- High Doses : Increased risk of toxicity and adverse effects noted. A specific dosage range has been identified where the compound is effective without causing harm.

Research Applications

The compound's versatility extends to several scientific fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex molecules. |

| Biology | Investigated for antimicrobial, antifungal, and anticancer properties. |

| Medicine | Explored for therapeutic applications targeting specific biological pathways. |

| Industry | Employed in developing new materials and as an intermediate in chemical synthesis. |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within hours at certain concentrations .

Anticancer Properties

Research focusing on the anticancer potential of imidazole derivatives has shown that compounds similar to this compound can inhibit key enzymes involved in cancer progression. The structure–activity relationship studies suggest that modifications to the imidazole ring can enhance potency against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine, and how are intermediates characterized?

The compound can be synthesized via a one-pot reaction involving condensation of precursors such as substituted benzimidazoles with propan-1-amine derivatives. For example, analogous imidazole derivatives are synthesized by reacting N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with aldehydes and aminothiazoles under reflux conditions in ethanol . Intermediate characterization typically employs FT-IR to confirm functional groups (e.g., NH stretches at ~3200 cm⁻¹ for amines) and LC-MS for molecular weight verification. Purification often involves column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- FT-IR : Identifies amine and imidazole ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹).

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond distances in imidazole rings average 1.32–1.38 Å) .

- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and aliphatic protons (δ 1.5–3.0 ppm for propan-1-amine) .

Q. How are preliminary biological activities evaluated for this compound?

In vitro cytotoxicity assays using cancer cell lines (e.g., MCF-7 or HeLa) are standard. Dose-response curves (IC₅₀ values) are generated via MTT assays, with positive controls like cisplatin. Solubility in DMSO/PBS mixtures is optimized to ensure bioavailability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like cyclization. ICReDD’s workflow integrates reaction path searches with experimental feedback, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error . For example, solvent screening via COSMO-RS simulations can prioritize ethanol or DMF based on solvation energy .

Q. How should researchers address contradictions in biological activity data across studies?

- Orthogonal assays : Validate cytotoxicity results with apoptosis markers (e.g., Annexin V) or mitochondrial membrane potential assays.

- Structural analogs : Compare activity trends to identify substituent effects (e.g., electron-withdrawing groups on phenyl rings may enhance potency) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to account for variability in cell lines or protocols .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

- Substituent variation : Introduce halogens (e.g., Br, Cl) at the phenyl ring or modify the propan-1-amine chain to assess steric/electronic effects .

- Molecular docking : Prioritize derivatives with high predicted binding affinity to targets like kinase domains (e.g., using AutoDock Vina with PDB 1M17).

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP <3 for improved bioavailability) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.